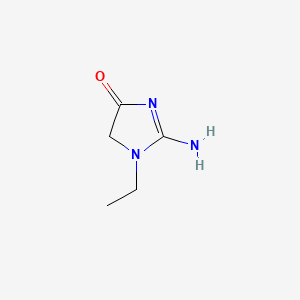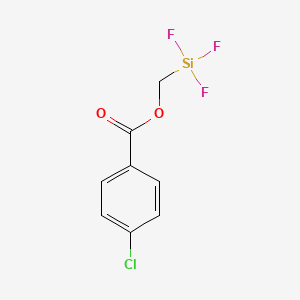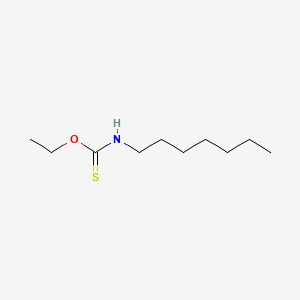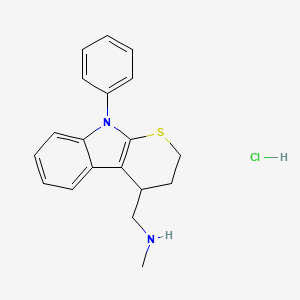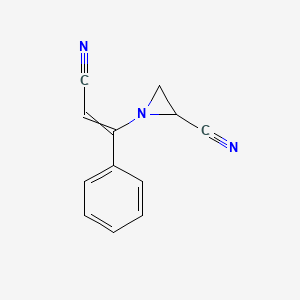
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high strain energy and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile typically involves the reaction of aziridine derivatives with cyano-substituted alkenes. One common method is the reductive kinetic resolution of 2H-azirines, which allows for the preparation of enantioenriched aziridine-2-carboxylates . This method involves the use of copper hydride as a catalyst and provides high diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition: Aziridines can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophiles: Thiol groups, amines, and alcohols are common nucleophiles that react with aziridines.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions typically yield substituted amines or alcohols, while oxidation reactions can produce aziridine N-oxides.
Applications De Recherche Scientifique
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile has several scientific research applications:
Organic synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal chemistry: Aziridine derivatives are explored for their potential as anticancer agents and enzyme inhibitors.
Materials science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile involves its high strain energy, which makes it highly reactive towards nucleophiles . The aziridine ring can be opened by nucleophiles, leading to the formation of alkylated products. This reactivity is exploited in various chemical transformations and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its immunomodulatory and anticancer properties.
N-(1-Phenylethyl)aziridine-2-carboxylate: Used in asymmetric synthesis as a chiral synthon.
Uniqueness
1-(2-Cyano-1-phenylethenyl)aziridine-2-carbonitrile is unique due to its cyano and phenylethenyl substituents, which impart distinct reactivity and potential applications compared to other aziridine derivatives. Its high strain energy and reactivity make it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
75984-91-7 |
|---|---|
Formule moléculaire |
C12H9N3 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
1-(2-cyano-1-phenylethenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-6-12(15-9-11(15)8-14)10-4-2-1-3-5-10/h1-6,11H,9H2 |
Clé InChI |
PXRQJBFQKFGYPW-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1C(=CC#N)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


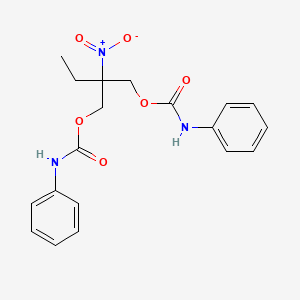
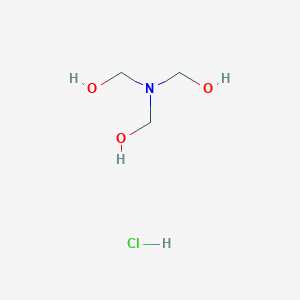

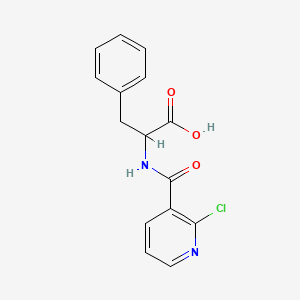
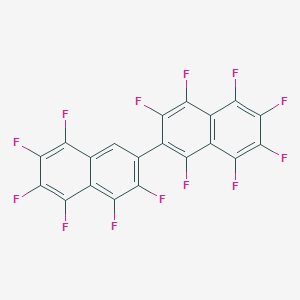
![N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-proline](/img/structure/B14450896.png)

